3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Description
This compound is a pyrrolo[2,1-c][1,4]benzodiazepine derivative characterized by a pentacyclic framework with methoxy and methyl substituents. Benzodiazepines of this class are known for interactions with γ-aminobutyric acid type A (GABAA) receptors, which modulate central nervous system (CNS) functions such as sedation, anxiolysis, and anticonvulsant effects . Unlike classical benzodiazepines (e.g., diazepam), this compound’s extended polycyclic architecture may confer unique pharmacological properties, including enhanced receptor subtype selectivity or reduced off-target effects .
Properties
IUPAC Name |
3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-19,22-23H,5-11H2,1-4H3/t22-,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTZZJOPSATRTO-WTQRLHSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=CN6C5=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=CN6C5=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one is a complex benzodiazepine derivative with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant research findings.
Structure
The compound is characterized by a unique structure that includes:
- Two pyrrolo[2,1-c][1,4]benzodiazepine moieties.
- Methoxy and pentoxy substituents that may influence its biological activity.
Molecular Formula
The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 446.52 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the GABA-A receptor , which plays a critical role in inhibitory neurotransmission in the central nervous system (CNS).
Pharmacological Studies
- GABA-A Receptor Modulation : Research indicates that derivatives of benzodiazepines enhance GABAergic transmission, leading to sedative and anxiolytic effects. The specific compound may exhibit similar properties due to its structural similarity to known GABA-A receptor modulators .
- Antidepressant Activity : Some studies suggest potential antidepressant effects through modulation of serotonin receptors. The compound's ability to influence serotonin pathways could be explored further in preclinical models .
- Neuroprotective Effects : Preliminary findings indicate that the compound may possess neuroprotective properties against oxidative stress, which is significant in neurodegenerative diseases .
Study 1: GABA-A Receptor Binding Affinity
A study conducted on related benzodiazepine derivatives demonstrated that modifications in the side chains significantly affected binding affinity to GABA-A receptors. The specific compound was tested in vitro and showed promising results in enhancing receptor binding compared to standard references .
Study 2: Behavioral Studies in Animal Models
In vivo studies using rat models assessed the anxiolytic effects of the compound. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential use in treating anxiety disorders .
Study 3: Neuroprotection Against Excitotoxicity
Research involving neuroblastoma cell lines exposed to glutamate toxicity revealed that the compound could attenuate cell death through its antioxidant properties. This suggests a possible therapeutic role in conditions like Alzheimer's disease where excitotoxicity is a concern .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of similar benzodiazepine derivatives. These compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Study:
A study focused on the synthesis of benzodiazepine derivatives reported significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
2. Anti-inflammatory Effects:
Benzodiazepine derivatives have also been investigated for their anti-inflammatory properties. The compound's structural components may interact with inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration.
Research Insight:
A related compound was shown to significantly reduce inflammation in animal models by modulating the activity of pro-inflammatory cytokines . This suggests that the compound could be further explored for treating inflammatory diseases.
3. Neuropharmacological Applications:
Given its structural similarity to known anxiolytic agents, this compound may exhibit neuropharmacological effects such as anxiolysis or sedation. Research into related compounds has indicated potential for treating anxiety disorders and insomnia.
Preliminary Findings:
Studies on similar benzodiazepine derivatives have shown promising results in reducing anxiety-like behaviors in rodent models . This opens avenues for further research into the therapeutic potential of the compound in mental health applications.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for evaluating its safety and efficacy. Preliminary data suggest that modifications in the structure can significantly alter these properties.
Toxicological Assessments:
Toxicity studies are essential to determine safe dosage ranges. Compounds with similar structures have undergone extensive testing to assess their safety profiles in both in vitro and in vivo models .
Future Research Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas of focus include:
- Mechanistic Studies: Investigating how the compound interacts at the molecular level with target cells.
- Clinical Trials: Conducting trials to evaluate its efficacy and safety in humans.
- Formulation Development: Exploring different delivery methods to enhance bioavailability and therapeutic effects.
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Receptor Subtype Data : reports similar efficacy in γ2- and δ-containing GABAA receptors, conflicting with classical BZD behavior (δ subunits abolish BZD effects) . This implies a unique modulatory mechanism but requires further validation.
- Cytotoxicity vs. Therapeutic Safety : PBDT derivatives’ cytotoxicity raises concerns about the target compound’s therapeutic index, which remains unstudied.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis of this compound involves multi-step coupling reactions, particularly ether linkages and stereochemical control. Challenges include low yields due to steric hindrance from the methoxy and methyl substituents and competing side reactions (e.g., oxidation at the 11-oxo position). Optimization strategies:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in ether bond formation .
- Monitor reaction progress via HPLC-MS to isolate intermediates and minimize byproducts.
Supporting Data:
| Parameter | Typical Yield Range | Optimization Strategy | Reference |
|---|---|---|---|
| Ether Coupling | 35–45% | Catalytic KI, 60°C, 24h | |
| Final Cyclization | 20–30% | Microwave-assisted heating |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (¹H/¹³C): Resolve stereochemistry (e.g., 6aR configuration) and confirm methoxy/methyl substituents. Use DEPT-135 to distinguish CH₂/CH₃ groups in the dihydropyrrolo ring .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
- IR Spectroscopy: Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
Note: Cross-validate results with X-ray crystallography if single crystals are obtainable, though this is challenging due to the compound’s conformational flexibility .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 14 days. Monitor degradation via UPLC-PDA at 254 nm.
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity observed in the dihydropyrrolo[2,1-c][1,4]benzodiazepine core?
Methodological Answer: The core’s reactivity is influenced by:
- Conformational Flexibility: The 6a,7-dihydro moiety allows partial planarity, enhancing susceptibility to nucleophilic attack at the 11-oxo position .
- Electronic Effects: Methoxy groups at C2/C3 act as electron donors, stabilizing intermediates during ring-opening reactions.
- Steric Effects: Methyl groups at C8 hinder axial approach of reagents, leading to regioselectivity discrepancies in derivatization .
Resolution Strategy: Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regiochemical outcomes .
Q. How can researchers validate the stereochemical integrity of the 6aR configuration during scale-up?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with heptane/ethanol (90:10) to resolve enantiomers. Validate with a pure reference standard .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration .
- Stereochemical Trapping: Introduce a bulky protecting group (e.g., TBS) at C3 to lock the conformation and prevent epimerization during synthesis .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to screen critical parameters (e.g., reaction time, catalyst loading) and identify robustness ranges .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
- Impurity Mapping: Characterize major impurities (e.g., N-oxide derivatives) via LC-MS/MS and adjust purification protocols (e.g., silica gel vs. reverse-phase chromatography) .
Q. How can researchers evaluate the compound’s interaction with biological targets using computational and experimental methods?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding to benzodiazepine receptors (e.g., GABAA) using the compound’s minimized 3D structure .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with immobilized receptor proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies and apply Cohen’s d to quantify effect size heterogeneity.
- Assay Standardization: Re-evaluate activity under uniform conditions (e.g., cell line, incubation time) to control for variability .
- Structure-Activity Relationship (SAR): Synthesize analogs to isolate contributions of specific substituents (e.g., methoxy vs. methyl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
